molecular formula C17H18ClNOS B5765092 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide

Cat. No. B5765092
M. Wt: 319.8 g/mol
InChI Key: QOHBBCSLDWCJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide binds to the CB1 receptor in the body, which is primarily located in the brain and central nervous system. This binding activates the receptor, leading to various physiological effects, including increased appetite, decreased pain, and decreased inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. This compound has been shown to increase appetite, decrease pain, and decrease inflammation in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has several advantages for use in lab experiments. This compound is structurally similar to THC, which allows researchers to study the endocannabinoid system and its effects on the body without using cannabis. This compound is also more potent than THC, which allows researchers to study the effects of the endocannabinoid system at lower doses. However, this compound has several limitations for use in lab experiments. This compound has been shown to have some toxic effects in animal models, and its effects on the human body are not well understood.

Future Directions

There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide. One area of research is the development of new synthetic cannabinoids that are more selective for specific receptors in the endocannabinoid system. Another area of research is the development of new drugs that target the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Finally, more research is needed to understand the long-term effects of this compound on the human body and its potential for abuse.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide involves several steps, including the reaction of 4-chlorothiophenol with 2,3-dimethylphenylacetonitrile to form 4-chloro-2,3-dimethylphenylthioacetamide. This compound is then reacted with propionyl chloride to form this compound.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. This compound has been shown to bind to the CB1 receptor, which is the primary receptor for THC in the body. This compound has been used to study the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2,3-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-4-3-5-16(13(12)2)19-17(20)10-11-21-15-8-6-14(18)7-9-15/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHBBCSLDWCJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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